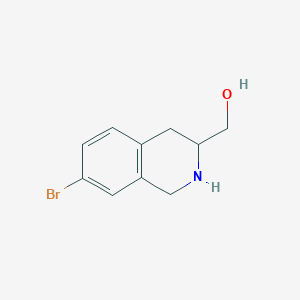

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Descripción

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is a brominated tetrahydroisoquinoline derivative characterized by a hydroxylmethyl group at position 3 and a bromine substituent at position 7 of the isoquinoline scaffold. Its molecular formula is C₁₀H₁₂BrNO, with a molecular weight of 242.11 g/mol. The compound is of interest in medicinal chemistry due to the tetrahydroisoquinoline core’s prevalence in bioactive molecules, such as alkaloids and kinase inhibitors.

Propiedades

IUPAC Name |

(7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNOASUKXWYZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Construction of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold is typically synthesized through Pictet-Spengler cyclization or related condensation reactions. A common approach involves:

- Condensation of a suitable β-phenylethylamine derivative with an aldehyde or ketone to form an iminium ion intermediate.

- Intramolecular cyclization to yield the tetrahydroisoquinoline ring system.

For the bromo-substituted derivative, the precursor amine or aldehyde is often pre-functionalized with a bromine atom at the 7-position on the aromatic ring to ensure regioselective incorporation.

Functionalization at the 3-Position: Hydroxymethyl Group Installation

The 3-position of the tetrahydroisoquinoline ring is functionalized to introduce the methanol group. Typical methods include:

Reduction of 3-formyl or 3-carboxyl derivatives: Starting from a 3-formyl or 3-carboxyl tetrahydroisoquinoline intermediate, reduction using mild hydride reagents (e.g., sodium borohydride) converts the aldehyde or acid to the corresponding alcohol, yielding the 3-hydroxymethyl group.

Direct hydroxymethylation: Reaction of the 3-position with formaldehyde under acidic or basic catalysis can introduce the hydroxymethyl substituent.

Representative Synthetic Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pictet-Spengler Cyclization | 7-Bromo-phenylethylamine + aldehyde, acid catalyst | Formation of 7-bromo-1,2,3,4-tetrahydroisoquinoline |

| 2 | Bromination (if post-cyclization) | N-Bromosuccinimide (NBS), solvent (e.g., CCl4), light or heat | Selective bromination at 7-position |

| 3 | Hydroxymethylation | Formaldehyde, acid/base catalyst or reduction of aldehyde intermediate with NaBH4 | Introduction of hydroxymethyl group at 3-position |

Research Findings and Optimization Notes

Yield and Selectivity: The use of pre-brominated starting materials typically improves regioselectivity and yield of the desired 7-bromo substitution compared to post-cyclization bromination, which can lead to mixtures.

Stereochemistry: The 3-position is a stereogenic center. Control over stereochemistry can be achieved by chiral catalysts or auxiliaries during cyclization or reduction steps.

Purification: The final compound is often purified by recrystallization or chromatographic techniques due to the presence of closely related impurities from incomplete reactions or side products.

Safety and Handling: Brominated intermediates require careful handling due to potential toxicity and reactivity. Use of inert atmosphere and dry solvents is recommended during sensitive steps.

Summary Table of Preparation Methods

| Method Aspect | Precursor Bromination Approach | Post-cyclization Bromination Approach |

|---|---|---|

| Starting Materials | 7-Bromo-phenylethylamine or 7-bromo-benzaldehyde | Non-brominated tetrahydroisoquinoline |

| Bromination Step | Before cyclization | After cyclization with NBS or similar reagents |

| Hydroxymethylation | Reduction of 3-formyl intermediate or direct reaction with formaldehyde | Same as precursor bromination approach |

| Advantages | Higher regioselectivity, better yields | Potentially fewer steps if bromination is selective |

| Disadvantages | Requires synthesis or purchase of brominated precursors | Risk of over-bromination, lower selectivity |

Análisis De Reacciones Químicas

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) .

Reduction: : Reduction reactions can convert the compound to 7-bromo-1,2,3,4-tetrahydroisoquinoline using reducing agents such as sodium borohydride (NaBH4) .

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) , temperature control , and catalysts to facilitate the reactions.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroisoquinolines exhibit antimicrobial properties. Specifically, (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol has shown efficacy against resistant strains of bacteria and fungi. Studies employing agar diffusion methods have confirmed its potential as an antimicrobial agent.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Notably, it has been observed to cause G2/M phase arrest in ovarian cancer cells, suggesting a targeted anticancer effect. The compound's mechanism may involve modulation of specific signaling pathways associated with cell cycle regulation.

Neuroactive Properties

Tetrahydroisoquinoline derivatives are known for their neuroactive properties. Research indicates that this compound may interact with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on several tetrahydroisoquinoline derivatives highlighted the antimicrobial efficacy of this compound against resistant bacterial strains. Utilizing both minimum inhibitory concentration (MIC) determinations and agar diffusion methods, researchers confirmed the compound's effectiveness in inhibiting microbial growth.

Case Study 2: Cancer Cell Line Testing

In a separate investigation focusing on cancer therapeutics, this compound was tested against various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in ovarian cancer cells specifically. The study provided insights into the compound's potential as a chemotherapeutic agent.

Mecanismo De Acción

The mechanism by which (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparación Con Compuestos Similares

Structural and Functional Insights

- Bromine vs. Bromine’s larger atomic radius may improve target binding in hydrophobic pockets .

- Hydroxymethyl Position : The hydroxymethyl group at C3 is conserved across many derivatives (e.g., ). Its presence enhances hydrogen-bonding capacity, critical for interactions with biological targets like enzymes or receptors .

Physicochemical Properties

- Solubility: Derivatives with ionizable groups (e.g., dimethylamino in ) or salt forms (e.g., hydrochloride in ) show improved aqueous solubility. The bromine and hydroxymethyl groups in the target compound likely confer moderate solubility in polar organic solvents .

- Stability : Nitroso-containing derivatives () are prone to decomposition under light or acidic conditions, limiting their utility. In contrast, methoxy or halogenated analogs exhibit greater stability .

Actividad Biológica

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 242.11 g/mol

- CAS Number : 356780-61-5

The structure of this compound features a bromine atom at the 7th position of the tetrahydroisoquinoline ring. This specific substitution is crucial as it influences the compound's biological activity and receptor interactions.

Biological Activity Overview

Tetrahydroisoquinoline derivatives have been associated with a variety of biological activities, including:

- Neuroactive Properties : These compounds can modulate neurotransmitter systems, making them potential candidates for treating neurological disorders.

- Anticancer Activity : Some studies suggest that tetrahydroisoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Effects : Certain derivatives have shown antibacterial properties against pathogens.

The biological activity of this compound is hypothesized to involve:

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system or other tissues, influencing signal transduction pathways.

- Enzyme Inhibition : It could inhibit enzymes that are critical in metabolic pathways or disease processes.

- Cell Cycle Regulation : Evidence suggests that it may induce apoptosis in cancer cells by disrupting the cell cycle.

Case Studies and Experimental Data

- Cytotoxicity Studies :

- Antimicrobial Activity :

-

Neuropharmacological Effects :

- Research has shown that this compound can act as a modulator of dopamine receptors, which may have implications for treating disorders like Parkinson's disease.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Biological Activity | IC Value | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | 12.41 µM | Apoptosis induction |

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Neuroactive | N/A | Receptor modulation |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Antibacterial | 40 µg/mL | Enzyme inhibition |

Q & A

Q. What are the established synthetic routes for (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol?

A common approach involves cyclization of brominated precursors followed by functional group manipulation. For example, a related tetrahydroisoquinoline derivative was synthesized via formamido intermediates and purified using flash column chromatography with a gradient of 0–10% MeOH in EtOAc, yielding 53% . Bromination strategies may vary depending on the position and regioselectivity of the substituent. Key steps include protecting group strategies, nucleophilic substitutions, and catalytic hydrogenation for ring saturation.

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, ¹H NMR (400 MHz, DMSO-d₆) of a structurally similar compound revealed peaks at δ 7.91 (d, J = 2.2 Hz) for aromatic protons and δ 3.78–3.63 (m) for the methoxy group, while HRMS confirmed the molecular ion [M+H]⁺ at m/z 283.0444 . X-ray crystallography (e.g., Acta Crystallographica studies) can resolve stereochemistry, as seen in a hydrated tetrahydroisoquinoline derivative with R factor = 0.056 .

Q. How is chromatographic purification optimized for this compound?

Purification often employs reverse-phase or silica-based flash chromatography. For brominated tetrahydroisoquinolines, gradients of methanol in ethyl acetate (e.g., 0–10% MeOH) effectively separate polar byproducts. Evidence from similar syntheses highlights the use of H₂O/MeCN systems for HPLC purification when high purity (>97%) is required .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. For example, a hydrated tetrahydroisoquinoline derivative was analyzed at 173 K, revealing a mean C–C bond length of 0.004 Å and an R factor of 0.056 . Software like SHELXL (for refinement) and OLEX2 (for structure solution) are critical for handling twinned data or high-resolution datasets .

Q. What computational methods predict the reactivity of the bromine substituent?

Density Functional Theory (DFT) calculations assess electronic effects and regioselectivity. Quantum chemical computations (e.g., using CC-DPS services) generate electrostatic potential maps and orbital diagrams to predict sites for nucleophilic substitution or cross-coupling reactions . Molecular docking studies may further elucidate interactions in biological systems, such as enzyme inhibition .

Q. How are contradictions in spectroscopic data addressed during structural elucidation?

Iterative validation is key. For example, discrepancies between NMR and HRMS data can be resolved via heteronuclear correlation experiments (HSQC, HMBC) or independent synthesis of proposed structures. Evidence from qualitative research frameworks emphasizes triangulating data from multiple techniques (e.g., IR, XRD) to confirm functional groups and connectivity .

Q. What role does the bromine atom play in biological activity?

Bromine enhances electrophilicity, facilitating interactions with biological targets. In mureidomycin antibiotics, brominated tetrahydroisoquinoline moieties improve binding affinity to bacterial enzymes . Structure-Activity Relationship (SAR) studies suggest that bromine’s steric and electronic properties modulate pharmacokinetic properties like solubility and metabolic stability.

Q. What challenges arise in optimizing reaction yields for this compound?

Yield limitations often stem from competing side reactions (e.g., dehalogenation or ring-opening). Evidence from a 53% yield synthesis highlights the need for controlled reaction temperatures (<0°C for bromination) and inert atmospheres to suppress oxidation . Catalytic systems (e.g., Pd-mediated cross-coupling) or flow chemistry may improve efficiency for scale-up.

Methodological Considerations

- Crystallography : Use SHELX programs for refinement and OLEX2 for workflow integration, especially with twinned or low-resolution data .

- Chromatography : Prioritize HILIC columns for polar derivatives and validate purity via melting point analysis or LC-MS .

- Safety : Handle brominated compounds under inert conditions due to potential toxicity (H315/H319 hazards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.